Tert-butyl[(pyrrolidin-2-yl)methyl]amine
Overview
Description
Tert-butyl[(pyrrolidin-2-yl)methyl]amine: is a chemical compound that features a tert-butyl group attached to a pyrrolidin-2-ylmethylamine moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of pyrrolidine with tert-butylamine under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: A wide range of substituted pyrrolidines and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, possibly as a precursor for drug development. Industry: Its unique properties make it useful in material science and as an intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors can modulate biological responses.
Enzymes: Interaction with enzymes can influence metabolic pathways.
Comparison with Similar Compounds
Pyrrolidine derivatives: Other pyrrolidine-based compounds with different substituents.
Tert-butylamine derivatives: Compounds with tert-butyl groups attached to different amines.
Uniqueness:
Structural Uniqueness: The specific arrangement of the tert-butyl group and pyrrolidin-2-ylmethylamine moiety sets it apart from other similar compounds.
Functional Differences: The unique functional groups confer distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNZJDGHQJERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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